1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime
Brand Name: Vulcanchem
CAS No.: 101077-37-6
VCID: VC0217121
InChI: InChI=1S/C12H14N2O/c15-13-11-6-8-14-7-2-4-9-3-1-5-10(11)12(9)14/h1,3,5,15H,2,4,6-8H2/b13-11+
SMILES: C1CC2=C3C(=CC=C2)C(=NO)CCN3C1
Molecular Formula: C16H14N2O3
Molecular Weight: 202.25 g/mol

1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime

CAS No.: 101077-37-6

Main Products

VCID: VC0217121

Molecular Formula: C16H14N2O3

Molecular Weight: 202.25 g/mol

1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime - 101077-37-6

CAS No. 101077-37-6
Product Name 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime
Molecular Formula C16H14N2O3
Molecular Weight 202.25 g/mol
IUPAC Name (NE)-N-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-ylidene)hydroxylamine
Standard InChI InChI=1S/C12H14N2O/c15-13-11-6-8-14-7-2-4-9-3-1-5-10(11)12(9)14/h1,3,5,15H,2,4,6-8H2/b13-11+
Standard InChIKey YGRYMADANYMNPI-ACCUITESSA-N
Isomeric SMILES C1CC2=C3C(=CC=C2)/C(=N/O)/CCN3C1
SMILES C1CC2=C3C(=CC=C2)C(=NO)CCN3C1
Canonical SMILES C1CC2=C3C(=CC=C2)C(=NO)CCN3C1
PubChem Compound 5383245
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator